N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(17-11-13-7-10-22(20,21)12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-6,8-9,13H,7,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZXCZDSDFOAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound involves several steps, including the formation of key intermediates. The compound is synthesized through a multi-step process that includes:
- Formation of Tetrahydrothiophene Derivative : The initial step involves the synthesis of 1,1-dioxidotetrahydrothiophene, which serves as a critical building block.
- Coupling Reaction : The tetrahydrothiophene derivative is then coupled with 4-(1H-pyrrol-1-yl)benzamide using standard coupling reagents under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on similar benzamide derivatives showed promising antibacterial activity against multidrug-resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus), with some compounds demonstrating lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics like ciprofloxacin and linezolid .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Bacterial Cell Division : The compound likely targets FtsZ, a protein critical for bacterial cell division, disrupting the normal proliferation of bacteria .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A comparative study assessed the antibacterial effectiveness of various benzamide derivatives, including those containing the tetrahydrothiophene moiety. Results indicated that compounds with this structure exhibited enhanced activity against resistant bacterial strains .
- Toxicity Assessment : In toxicity studies involving mammalian cells, compounds similar to this compound showed low cytotoxicity even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development in therapeutic applications .
Data Tables
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibit promising anticancer activity. For example, derivatives of similar structures have been synthesized and evaluated for their ability to inhibit tumor growth. These compounds often act through mechanisms such as inducing apoptosis or inhibiting cell proliferation in various cancer cell lines .
Case Study:
A study focused on the synthesis of novel sulfur-containing compounds demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .
Potassium Channel Activation
Another area of application is the activation of G protein-gated inwardly rectifying potassium channels (GIRK). Research has identified derivatives that act as potent activators of GIRK channels, which are important in regulating neuronal excitability and cardiac function. The incorporation of the tetrahydrothiophene moiety appears to enhance the selectivity and potency of these compounds as GIRK activators .
Case Study:
A recent investigation into a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers revealed that these compounds could effectively activate GIRK channels with nanomolar potency, indicating their potential for therapeutic applications in neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene and pyrrole rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve cellular uptake and target interaction .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituents, synthesis pathways, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity :
- The target compound distinguishes itself with a tetrahydrothiophene sulfone group, which contrasts with the sulfamoyl (LMM5, LMM11) or heterocyclic kinase-targeting (Example 53) motifs in analogs.
- The 1H-pyrrole substituent may offer unique electronic properties compared to the furan (LMM11) or oxadiazole (LMM5) groups .
Biological Activity :
- LMM5 and LMM11 demonstrate antifungal activity, suggesting that benzamide derivatives with sulfamoyl and heterocyclic substituents may disrupt fungal membrane integrity or enzyme function .
- The absence of activity data for the target compound highlights a gap in current research.
Physicochemical Properties :
- The tetrahydrothiophene sulfone group in the target compound likely enhances aqueous solubility compared to the lipophilic cyclohexyl (LMM11) or chromen-4-one (Example 53) groups .
Research Implications and Limitations
- Structural Insights : The target compound’s design reflects trends in medicinal chemistry, where sulfone and pyrrole groups are leveraged to optimize drug-like properties.
- Data Gaps: No direct evidence addresses the target compound’s pharmacokinetics, toxicity, or target specificity. Further studies using crystallographic refinement (e.g., SHELX programs ) or in vitro assays (e.g., antifungal screens ) are warranted.
Q & A
Q. Table 1: Substituent Impact on Bioactivity
| Compound Variant | Key Substituent | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| 4-Methoxybenzamide analog | -OCH₃ | 12 µM | |
| 4-Chlorophenyl analog | -Cl | 8 µM | |
| Target compound | -1H-pyrrol-1-yl | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
